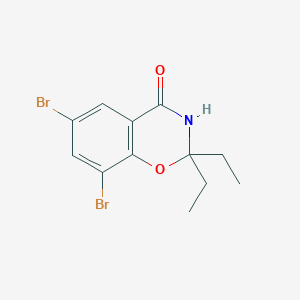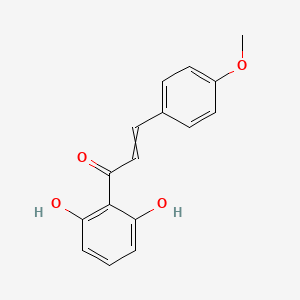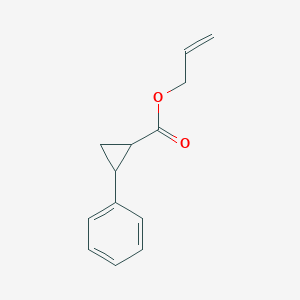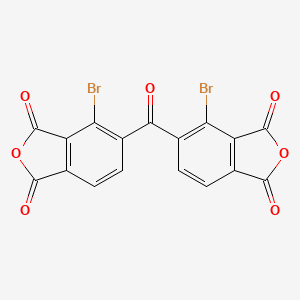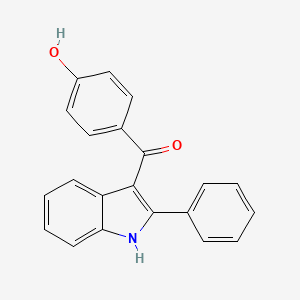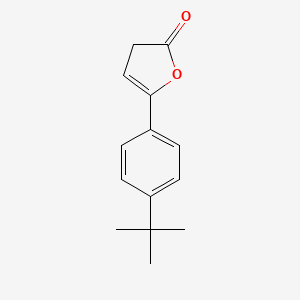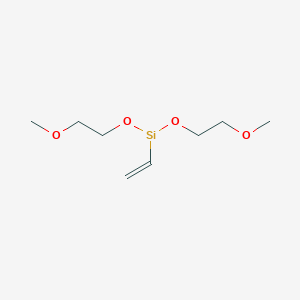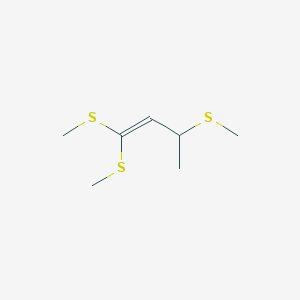
1,1,3-Tris(methylsulfanyl)but-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Tris(methylsulfanyl)but-1-ene is an organic compound with the molecular formula C7H14S3 It is characterized by the presence of three methylsulfanyl groups attached to a butene backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3-Tris(methylsulfanyl)but-1-ene typically involves the reaction of but-1-ene with methylsulfanyl reagents under controlled conditions. One common method includes the use of thiols in the presence of a base to facilitate the addition of methylsulfanyl groups to the butene structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .
化学反应分析
Types of Reactions: 1,1,3-Tris(methylsulfanyl)but-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
科学研究应用
1,1,3-Tris(methylsulfanyl)but-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1,3-Tris(methylsulfanyl)but-1-ene involves its interaction with molecular targets through its sulfanyl groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
相似化合物的比较
- 1,1,3-Tris(phenylsulfanyl)prop-1-ene
- 1,1,3-Tris(methylsulfanyl)prop-1-ene
- 1,1,3-Tris(ethylsulfanyl)but-1-ene
Comparison: 1,1,3-Tris(methylsulfanyl)but-1-ene is unique due to its specific arrangement of methylsulfanyl groups on the butene backbone. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of methyl groups can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
属性
CAS 编号 |
105543-13-3 |
|---|---|
分子式 |
C7H14S3 |
分子量 |
194.4 g/mol |
IUPAC 名称 |
1,1,3-tris(methylsulfanyl)but-1-ene |
InChI |
InChI=1S/C7H14S3/c1-6(8-2)5-7(9-3)10-4/h5-6H,1-4H3 |
InChI 键 |
BANOLEYFZIDWRA-UHFFFAOYSA-N |
规范 SMILES |
CC(C=C(SC)SC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


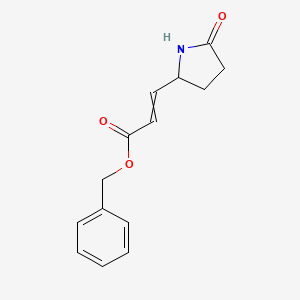
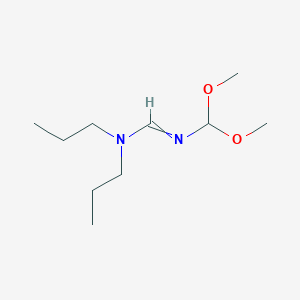

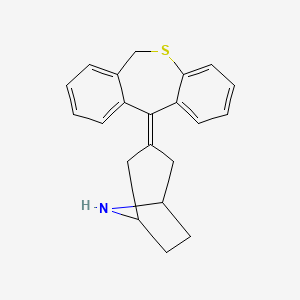
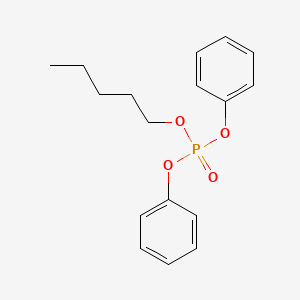
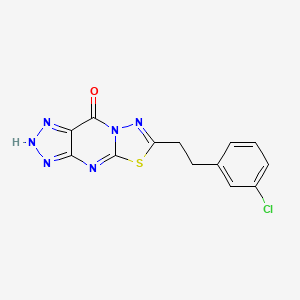
![3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane](/img/structure/B14336681.png)
